molecular formula C11H14N4O B11787365 2-(2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine

2-(2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine

Cat. No.: B11787365
M. Wt: 218.26 g/mol
InChI Key: AHECNONTZCQRMH-UHFFFAOYSA-N
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Description

2-(2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine is a compound that features a unique combination of a cyclopropyl group, an oxadiazole ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring in moderate to excellent yields without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring.

    Substitution: Substitution reactions can occur at the cyclopropyl or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine lies in its combination of the cyclopropyl, oxadiazole, and pyrrole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine

InChI

InChI=1S/C11H14N4O/c12-5-7-15-6-1-2-9(15)11-13-10(14-16-11)8-3-4-8/h1-2,6,8H,3-5,7,12H2

InChI Key

AHECNONTZCQRMH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=CN3CCN

Origin of Product

United States

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